Sanggenon A

描述

This compound has been reported in Morus cathayana, Morus mongolica, and Morus alba with data available.

属性

CAS 编号 |

76464-71-6 |

|---|---|

分子式 |

C25H24O7 |

分子量 |

436.5 g/mol |

IUPAC 名称 |

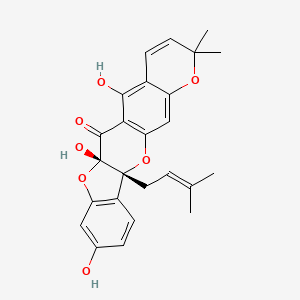

(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |

InChI |

InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |

InChI 键 |

WDKDKBZGSVJWSD-JWQCQUIFSA-N |

手性 SMILES |

CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |

规范 SMILES |

CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Sanggenon A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A is a prenylated flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a bioactive natural product, understanding its sources and the methodologies for its efficient isolation is paramount for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the natural origins of this compound and details the experimental protocols for its extraction and purification.

Natural Sources of this compound

Table 1: Natural Sources of this compound and Related Compounds

| Plant Species | Plant Part | Compound | Extraction Solvent | Yield | Purity | Reference |

| Morus alba | Root Bark | Sanggenon C | Methanol | 515 mg from 2 kg | 99% | [1] |

| Morus alba | Root Bark | Sanggenon D | Methanol | 730 mg from 2 kg | 99% | [1] |

| Morus alba | Root Bark | MA60 Extract* | n-hexane, isopropanol:petroleum ether (2:1) | 2.8 g from 300 g | - | [1] |

| Morus cathayana | Root Bark | This compound | Not Specified | Data available | - | [2] |

| Morus mongolica | Root Bark | This compound | Not Specified | Data available | - | [2] |

*The MA60 extract is a specialized extract containing a mixture of compounds, including 10.7% Sanggenon C and 6.9% Sanggenon D. The yield for this compound specifically was not provided in the reviewed literature.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. While a definitive, universally adopted protocol for this compound is not singularly documented, the following methodologies are synthesized from various successful isolation of Sanggenon-class compounds.

Preparation of Plant Material

The initial step involves the collection and preparation of the plant material, most commonly the root bark of Morus species.

-

Drying: The collected root bark is thoroughly washed and air-dried or oven-dried at a low temperature (typically 40-50°C) to remove moisture.

-

Pulverization: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

Solvent extraction is employed to liberate the bioactive compounds from the plant matrix.

-

Solvent Selection: Methanol and ethanol are common solvents for the initial extraction of flavonoids from Morus root bark[3]. Acetone has also been used[4]. For a more targeted extraction, a multi-step process can be employed, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent mixture such as isopropanol and petroleum ether[1].

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: Continuous extraction using a Soxhlet apparatus can be employed for higher efficiency.

-

Reflux Extraction: The plant material is boiled gently with the solvent under reflux to enhance extraction efficiency. One study describes refluxing the dried root barks of Morus alba (12 kg) three times with methanol[5].

-

Solvent Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure: A common scheme involves suspending the concentrated crude extract in water and sequentially partitioning it with solvents of increasing polarity, such as:

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Fraction of Interest: Prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction[6].

Chromatographic Purification

The enriched fraction is then subjected to one or more chromatographic techniques to isolate this compound.

-

Column Chromatography: This is the primary method for the separation of individual compounds.

-

Stationary Phases:

-

Silica Gel: Widely used for the initial separation of compounds based on polarity[5].

-

Octadecylsilyl (ODS) Silica Gel (RP-18): Used for reverse-phase chromatography, separating compounds based on hydrophobicity[5][6].

-

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size and is also effective for purifying flavonoids[5][6].

-

-

Mobile Phases (Eluents): A gradient of solvents is typically used to elute the compounds from the column. Common solvent systems include:

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to achieve high purity[5].

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Morus root bark.

Caption: General workflow for the isolation of this compound from Morus root bark.

Conclusion

The root bark of Morus species stands out as a rich natural source of this compound. The isolation of this valuable compound relies on a systematic approach involving solvent extraction, partitioning, and a series of chromatographic separations. The methodologies outlined in this guide, while general, provide a robust framework for researchers to develop and optimize specific protocols for the high-yield, high-purity isolation of this compound, thereby facilitating its further investigation for potential pharmaceutical applications.

References

- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yakhak.org [yakhak.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon A: A Technical Guide to its Biological Activity and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A, a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its anti-inflammatory and anticancer properties. We will delve into the intricate signaling pathways modulated by this compound, present available quantitative data, and provide detailed experimental protocols for the key assays cited.

Anti-inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators in various cell types, including microglia and macrophages.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and RAW 264.7 macrophages. This inhibition is dose-dependent and is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, this compound has been observed to decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

While specific IC50 values for this compound's inhibition of these inflammatory mediators are not consistently reported across the literature, studies on closely related compounds like Sanggenon C and O demonstrate potent activity. For instance, Sanggenon C and O strongly inhibit NO production in a dose-dependent manner in LPS-stimulated RAW264.7 cells[1].

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| This compound | BV2, RAW 264.7 | NO Production | Inhibition | Marked inhibition | [2][3] |

| This compound | BV2, RAW 264.7 | PGE2 Production | Inhibition | Significant inhibition | [2] |

| This compound | BV2, RAW 264.7 | iNOS Expression | Downregulation | Concentration-dependent | [2] |

| This compound | BV2, RAW 264.7 | COX-2 Expression | Downregulation | Concentration-dependent | [2] |

| This compound | BV2, RAW 264.7 | IL-6 Production | Inhibition | Significant inhibition | [2] |

| This compound | BV2, RAW 264.7 | TNF-α Production | Inhibition | Significant inhibition | [2] |

| Sanggenon C | RAW 264.7 | NO Production | Inhibition | Strong, dose-dependent | [1] |

| Sanggenon O | RAW 264.7 | NO Production | Inhibition | Strong, dose-dependent | [1] |

Core Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the regulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this process by preventing the nuclear translocation of the NF-κB p65 subunit.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of target genes. This compound has been demonstrated to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression, which in turn contributes to its anti-inflammatory effects.

Anticancer Activity

Emerging evidence suggests that sanggenons, including this compound and its analogs, possess notable anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Table 2: Anticancer Activity of Sanggenon C

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation |

| Sanggenon C | LoVo | Cell Viability | Inhibition | Dose-dependent | [4] |

| Sanggenon C | SW480 | Cell Viability | Inhibition | Dose-dependent | [4] |

| Sanggenon C | HT-29 | Cell Viability | Inhibition | Dose-dependent | [4][5] |

| Sanggenon C | HT-29 | Apoptosis | Induction | 10, 20, 40 µM | [4][5] |

Core Signaling Pathways

The anticancer effects of sanggenons are linked to the modulation of pathways that control cell survival and death, particularly the mitochondrial (intrinsic) apoptosis pathway.

Sanggenon C has been found to induce apoptosis in colon cancer cells by increasing the generation of reactive oxygen species (ROS) and decreasing the production of nitric oxide[4][5]. This imbalance leads to the activation of the mitochondrial apoptosis pathway, which is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2[4][5].

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

RAW 264.7 and BV2 Cells: These murine macrophage and microglial cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

HT-29 Cells: This human colon adenocarcinoma cell line is cultured in McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained under the same incubator conditions as above.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

Protocol:

-

Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This technique is used to detect the levels of specific proteins involved in the signaling pathways.

Protocol:

-

Treat cells with this compound and/or LPS as required for the specific experiment.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-Bcl-2, or anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Hoechst 33342 Staining

This method is used to visualize apoptotic cells, which exhibit characteristic nuclear condensation.

Protocol:

-

Seed HT-29 cells on coverslips in a 6-well plate and treat with this compound for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on glass slides with a mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show brightly stained, condensed, or fragmented nuclei.

Conclusion

This compound is a promising natural compound with multifaceted biological activities, most notably its anti-inflammatory and anticancer effects. Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and Nrf2/HO-1. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the precise quantitative efficacy of this compound in various disease models and further exploring its molecular targets to fully unlock its therapeutic potential.

References

- 1. Frontiers | Lipopolysaccharide Preparation Derived From Porphyromonas gingivalis Induces a Weaker Immuno-Inflammatory Response in BV-2 Microglial Cells Than Escherichia coli by Differentially Activating TLR2/4-Mediated NF-κB/STAT3 Signaling Pathways [frontiersin.org]

- 2. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Metabolism of Sanggenon A: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] This compound, like other prenylated flavonoids from the Moraceae family, has garnered interest for its potential therapeutic properties.[3] Research has highlighted its anti-inflammatory effects, suggesting its potential as a candidate for developing treatments for inflammatory diseases.[4][5] Despite its pharmacological promise, a comprehensive understanding of the pharmacokinetics (what the body does to the drug) and metabolism of this compound remains largely unexplored in publicly available scientific literature. This guide summarizes the current state of knowledge regarding this compound's biological activities and provides a roadmap for future research by proposing detailed experimental protocols to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Known Biological Activities and Signaling Pathways

The primary documented biological activity of this compound is its anti-inflammatory effect. Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. The anti-inflammatory actions of this compound are mediated through the regulation of specific signaling pathways.

Notably, this compound has been shown to:

-

Inhibit the NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes.

-

Activate the Nrf2/HO-1 Pathway: this compound induces the expression of Heme Oxygenase-1 (HO-1) by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2). This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

The interplay of these pathways underscores the therapeutic potential of this compound in managing inflammatory conditions.

Caption: Anti-inflammatory signaling pathway of this compound.

Pharmacokinetics of Prenylated Flavonoids: A Surrogate Perspective

Direct pharmacokinetic data for this compound is not currently available. However, insights can be drawn from the broader class of prenylated flavonoids. The addition of a prenyl group to a flavonoid backbone generally increases its lipophilicity.[6] This chemical modification is thought to facilitate attachment to cell membranes and may enhance interaction with target proteins.[3][6]

The increased lipid solubility of prenylated flavonoids, when compared to their non-prenylated counterparts, may lead to:

-

Enhanced Bioavailability: The prenyl group could improve gastrointestinal absorption and affinity for cell membranes.[4]

-

Altered Tissue Distribution: Studies on other prenylated flavonoids suggest that prenylation can lead to higher accumulation in certain tissues.[5]

-

Modified Metabolism and Elimination: It is hypothesized that prenylation may interfere with the elimination of flavonoids from tissues, potentially leading to a longer half-life.[5]

These general characteristics of prenylated flavonoids highlight the importance of conducting specific ADME studies for this compound to confirm its unique profile.

Proposed Experimental Protocols

To address the existing knowledge gap, the following experimental protocols are proposed for characterizing the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rodents

This experiment would aim to determine key pharmacokinetic parameters of this compound after oral and intravenous administration.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Drug Formulation:

-

Oral (PO): this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Intravenous (IV): this compound dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline.

-

-

Administration:

-

A single oral dose of 50 mg/kg.

-

A single intravenous dose of 5 mg/kg via the tail vein.

-

-

Sample Collection:

-

Blood samples (~0.2 mL) collected from the jugular vein into heparinized tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma to be separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C.

-

-

Bioanalytical Method:

-

Development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

-

Protein precipitation with acetonitrile for sample preparation.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis of the plasma concentration-time data using software like Phoenix WinNonlin to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) to be calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

In Vitro Metabolism Study

This experiment would aim to identify the primary metabolic pathways and major metabolites of this compound.

Experimental Protocol:

-

Test System: Pooled human and rat liver microsomes (HLM and RLM).

-

Incubation:

-

Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Include NADPH (1 mM) as a cofactor to initiate Phase I metabolic reactions. Control incubations should be performed without NADPH.

-

Incubate at 37°C for 0, 15, 30, 60, and 90 minutes.

-

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Metabolite Identification:

-

Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

-

Compare samples with and without NADPH to identify NADPH-dependent metabolites.

-

Characterize the structure of potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Common metabolic reactions for flavonoids include hydroxylation, glucuronidation, and sulfation.

-

-

Metabolic Stability: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound by monitoring its disappearance over time.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prenylflavonoid - Wikipedia [en.wikipedia.org]

Sanggenon A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective and Chemical Profile

Sanggenon A is a prenylated flavonoid, a class of natural products known for their diverse biological activities. It was first isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] Subsequent studies have also identified this compound in other species of the Morus genus.[3]

Chemically, this compound possesses a complex pentacyclic structure with the molecular formula C₂₅H₂₄O₇. Its unique architecture, featuring a Diels-Alder type adduct, has attracted considerable interest from the scientific community.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₇ | PubChem CID: 156707 |

| Molecular Weight | 436.45 g/mol | PubChem CID: 156707 |

| IUPAC Name | (3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one | PubChem CID: 156707 |

| CAS Number | 76464-71-6 | PubChem CID: 156707 |

Pharmacological Activity: Anti-inflammatory Properties

Extensive research has demonstrated the potent anti-inflammatory effects of this compound. These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂), and to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Table 2: Quantitative Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) | Source |

| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | ~10-20 | [1] |

| Prostaglandin E2 Production | RAW 264.7 | LPS (1 µg/mL) | PGE₂ | Data not explicitly provided for this compound alone | [4][5] |

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | - | [4][5] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | - | [4][5] |

Note: While the referenced literature clearly indicates significant inhibition, a precise IC₅₀ value for this compound's inhibition of PGE₂ production was not explicitly stated. The IC₅₀ for nitric oxide production is an approximation based on graphical data presented in the cited study.

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects through the dual regulation of the NF-κB and Nrf2/HO-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding inflammatory mediators, including iNOS and COX-2. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these pro-inflammatory enzymes.[4][5]

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 translocates to the nucleus and activates the transcription of its target genes. This compound has been found to promote the nuclear translocation of Nrf2, leading to the upregulation of HO-1, which has anti-inflammatory properties.

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of this compound.

Cell Culture

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[6][7][8][9]

Workflow:

Caption: Workflow for Nitric Oxide Production Assay.

Detailed Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[9]

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[6][9]

-

Incubate the mixture at room temperature for 10-15 minutes.[6]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.[6]

Prostaglandin E2 (PGE₂) Immunoassay

This assay quantifies the amount of PGE₂ released into the cell culture medium using a competitive enzyme-linked immunosorbent assay (ELISA).[10][11]

Workflow:

Caption: Workflow for Prostaglandin E2 Immunoassay.

Detailed Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[10]

-

Pre-treat the cells with various concentrations of this compound for 2 hours.[10]

-

Stimulate the cells with 1 µg/mL of LPS for 22 hours.[10]

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the PGE₂ ELISA on the supernatant according to the manufacturer's instructions for the specific kit being used. This typically involves adding the supernatant and a PGE₂-enzyme conjugate to a plate pre-coated with an anti-PGE₂ antibody, followed by washing and addition of a substrate to generate a colorimetric signal.[12][13][14]

-

Measure the absorbance at the appropriate wavelength (commonly 450 nm).[14]

-

Calculate the PGE₂ concentration by comparing the absorbance values with a standard curve generated using known concentrations of PGE₂.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.[15]

Workflow:

Caption: Workflow for Western Blot Analysis.

Detailed Protocol:

-

Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the previous protocols.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent for inflammatory diseases. Future research should focus on obtaining more precise quantitative pharmacological data, exploring its in vivo efficacy and safety profiles, and investigating its potential for synergistic effects with other anti-inflammatory agents. Further elucidation of its structure-activity relationships could also guide the synthesis of novel and more potent anti-inflammatory compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of PGE2 release by the RAW 264.7 macrophage cells [bio-protocol.org]

- 11. 2.7. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]

- 12. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 13. raybiotech.com [raybiotech.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

Sanggenon A Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus species (mulberry), has emerged as a significant natural product scaffold in drug discovery. Its complex, polycyclic structure has intrigued chemists and pharmacologists alike, leading to the investigation of its various derivatives. These compounds, collectively known as sanggenons, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the bioactivities of this compound and its key derivatives, with a focus on quantitative data, mechanisms of action, and relevant experimental protocols.

Key Bioactivities and Quantitative Data

The derivatives of this compound have been evaluated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, enzyme inhibitory, and neuroprotective activities. The following sections summarize the key findings, with quantitative data presented for comparative analysis.

Anticancer and Apoptosis-Modulating Activity

Certain sanggenon derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and the ability to modulate key proteins involved in apoptosis.

Sanggenon C has shown dose- and time-dependent inhibition of proliferation in human colon cancer cells[1][2]. The mechanism involves the induction of apoptosis through the mitochondrial pathway, associated with increased reactive oxygen species (ROS) generation and decreased nitric oxide (NO) production[1][2][3].

Sanggenon G has been identified as a cell-permeable inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis that is often overexpressed in cancer cells. It binds specifically to the BIR3 domain of XIAP, enhancing caspase activation and sensitizing cancer cells to chemotherapy[4][5][6].

Table 1: Anticancer and XIAP Inhibitory Activity of Sanggenon Derivatives

| Compound | Activity | Cell Line/Target | IC50 / Binding Affinity (Ki) | Reference(s) |

| Sanggenon C | Cytotoxicity | LoVo (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] |

| Cytotoxicity | HT-29 (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] | |

| Cytotoxicity | SW480 (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] | |

| Sanggenon G | XIAP BIR3 Domain Binding | - | 34.26 µM | [4][5][6] |

Enzyme Inhibitory Activity

Sanggenon derivatives have been shown to inhibit several enzymes implicated in metabolic diseases and pigmentation disorders.

α-Glucosidase Inhibition: Sanggenon D and Kuwanon G are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Their inhibitory action suggests potential for the management of type 2 diabetes[7]. Kuwanon G shows competitive inhibition, while Sanggenon D exhibits a mixed-type inhibition[7].

Pancreatic Lipase Inhibition: Sanggenon D is a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats, indicating its potential as an anti-obesity agent[8][9][10].

Tyrosinase Inhibition: Several sanggenons, including Sanggenon C, J, M, and O, have demonstrated significant inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application as skin-lightening agents[11].

Table 2: Enzyme Inhibitory Activity of Sanggenon Derivatives

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| Sanggenon D | α-Glucosidase | 45.1 µM | [7] |

| Kuwanon G | α-Glucosidase | 38.3 µM | [7] |

| Sanggenon D | Pancreatic Lipase | 0.77 µM | [8][9][10] |

| Sanggenon C | Tyrosinase | 1.17 µM | [11] |

| Kuwanon J | Tyrosinase | 0.17 µM | [11] |

| Sanggenon M | Tyrosinase | 13.06 µM | [11] |

| Sanggenon O | Tyrosinase | 1.15 µM | [11] |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties in cellular models. It effectively inhibits the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells[12][13]. While specific IC50 values for the inhibition of these mediators are not consistently reported, the mechanism of action is well-documented.

The anti-inflammatory effects of this compound are primarily mediated through the dual regulation of two major signaling pathways:

-

Inactivation of the NF-κB Pathway: this compound inhibits the activation and nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammatory gene expression. This leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, PGE2)[12][13].

-

Activation of the Nrf2/HO-1 Pathway: this compound promotes the nuclear translocation of Nrf2, which in turn induces the expression of the antioxidant and anti-inflammatory enzyme Heme Oxygenase-1 (HO-1)[12][13].

Neuroprotective Activity

Sanggenon C has shown promise in protecting against cerebral ischemia-reperfusion injury. Its neuroprotective effects are attributed to its ability to inhibit inflammation and oxidative stress[14][15]. The underlying mechanism involves the regulation of the RhoA-ROCK signaling pathway[14]. Although quantitative IC50 values for its neuroprotective effects are not detailed in the available literature, studies show it can significantly ameliorate neurologic impairment and reduce cerebral infarction in animal models[14].

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of this compound derivatives are a result of their interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms identified.

Caption: Anti-inflammatory mechanism of this compound.

Caption: Anticancer mechanism of Sanggenon C.

Caption: Experimental workflow for XIAP inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of sanggenon derivatives on cancer cell lines.

-

Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-29, LoVo) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the Sanggenon derivative (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

-

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of sanggenon derivatives as anti-diabetic agents.

-

Objective: To measure the inhibition of α-glucosidase activity.

-

Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

-

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of the Sanggenon derivative solution (at various concentrations) to 100 µL of 0.1 M phosphate buffer (pH 6.9).

-

Enzyme Addition: Add 50 µL of α-glucosidase solution (1.0 U/mL) to each well and incubate at 25°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 50 µL of 5 mM pNPG solution to each well.

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value from the dose-response curve. Acarbose is typically used as a positive control.

-

Western Blot Analysis for NF-κB Signaling

This protocol is used to investigate the effect of sanggenon derivatives on the NF-κB signaling pathway in inflammatory responses.

-

Objective: To detect the levels of key proteins in the NF-κB pathway (e.g., p-IκBα, total IκBα, nuclear p65).

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 2 hours before stimulating with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).

-

Protein Extraction: For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for total/cytoplasmic fraction) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.

-

Conclusion and Future Perspectives

The this compound family of natural products represents a rich source of bioactive molecules with significant therapeutic potential. The diverse range of activities, from potent enzyme inhibition to the modulation of critical signaling pathways in cancer and inflammation, underscores their importance in drug discovery. The quantitative data presented in this guide highlight the potency of several derivatives, such as Sanggenon D as a pancreatic lipase inhibitor and Kuwanon J as a tyrosinase inhibitor.

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to guide the synthesis of novel derivatives with enhanced potency and selectivity. Secondly, while in vitro and cellular mechanisms are becoming clearer, further in vivo studies are essential to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of these compounds. Finally, exploring the potential of sanggenon derivatives in other therapeutic areas, such as viral diseases and neurodegenerative disorders, could open new avenues for their application. The continued investigation of these fascinating molecules holds great promise for the development of next-generation therapeutics.

References

- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. molnova.com:443 [molnova.com:443]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Toxicology and Safety Profile of Sanggenon A: A Technical Guide and Knowledge Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

October 2023

Executive Summary

Sanggenon A, a flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects. However, a comprehensive understanding of its toxicology and safety profile is paramount for its progression as a potential drug candidate. This technical guide synthesizes the currently available preclinical safety data on this compound, provides detailed experimental protocols for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. A critical analysis of the existing literature reveals significant knowledge gaps, particularly in the areas of in vivo toxicity, genotoxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document serves as both a summary of current knowledge and a roadmap for future preclinical safety evaluation of this compound.

In Vitro Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation.

Quantitative Cytotoxicity Data

Limited studies have reported on the cytotoxic effects of this compound. The available data from a study investigating its anti-inflammatory properties is summarized below.

| Cell Line | Assay | Concentration | Effect |

| BV2 (murine microglia) | MTT | 80 µM | Toxic effects observed |

| RAW264.7 (murine macrophages) | MTT | 80 µM | Toxic effects observed |

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., BV2 or RAW264.7) into a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity

Genotoxicity assessment is crucial to determine if a compound can induce genetic mutations or chromosomal damage. Currently, there is a lack of publicly available data on the genotoxicity of this compound . Standard assays such as the Ames test and the in vitro micronucleus assay are necessary to evaluate its mutagenic and clastogenic potential.

Recommended Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test evaluates the ability of a compound to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

-

Negative control (vehicle)

-

S9 fraction and cofactors (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella tester strains.

-

Treatment: In a test tube, combine the tester strain, this compound at various concentrations (or positive/negative controls), and either a buffer or the S9 mix.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Methodological & Application

Application Notes and Protocols: Sanggenon A Extraction and Purification

These application notes provide a detailed protocol for the extraction and purification of Sanggenon A from the root bark of Morus alba (white mulberry). The methodologies are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Data Summary

The following tables summarize the quantitative data from a representative extraction and purification of this compound from 12 kg of dried Morus alba root bark.

Table 1: Extraction and Solvent Partitioning Yields

| Step | Fraction | Initial Dry Weight (kg) | Final Weight (g) |

| Extraction | Methanol Extract | 12 | 1511.6 |

| Partitioning | Dichloromethane | - | 318.2 |

| Ethyl Acetate | - | 192.2 | |

| n-Butanol | - | 182.4 | |

| Water | - | 534.3 |

Table 2: Purification Yield of this compound

| Subfraction | Purification Method | Final Yield of this compound (mg) |

| D33 | Silica Gel CC, LiChroprep RP-18 CC, Prep-HPLC | 56.20 |

Experimental Protocols

Extraction of Crude Flavonoids

This protocol describes the initial extraction of compounds from the dried root bark of Morus alba.

Materials:

-

Dried and powdered root bark of Morus alba

-

Methanol (MeOH)

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

Place 12 kg of dried root bark of M. alba into a large-capacity reflux apparatus.

-

Add a sufficient volume of methanol to completely submerge the plant material.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts from all three cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]

Solvent Partitioning

This protocol separates the crude extract into fractions based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Materials:

-

Crude methanol extract

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the crude methanol extract (1511.6 g) in distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform sequential liquid-liquid partitioning with equal volumes of the following solvents in the order listed: a. Dichloromethane b. Ethyl acetate c. n-Butanol

-

For each solvent, shake the separatory funnel vigorously and then allow the layers to separate completely.

-

Collect each organic layer and the final aqueous layer.

-

Evaporate the solvent from each fraction in vacuo to yield the dried dichloromethane, ethyl acetate, n-butanol, and water-soluble fractions.[1]

Purification by Column Chromatography

This multi-step chromatography protocol is for the isolation of this compound from the ethyl acetate fraction.

3.1. Silica Gel Column Chromatography

Materials:

-

Dried ethyl acetate fraction

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Chromatography column

Procedure:

-

Prepare a silica gel column of appropriate size.

-

Dissolve a portion of the ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., from 5:1 to 1:1 n-hexane:EtOAc).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine the fractions containing the target compound.[1]

3.2. LiChroprep RP-18 Column Chromatography

Materials:

-

This compound-containing fractions from silica gel chromatography

-

LiChroprep RP-18 material

-

Methanol (MeOH)

-

Distilled water

-

Chromatography column

Procedure:

-

Pack a column with LiChroprep RP-18.

-

Dissolve the combined fractions from the previous step in the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a mobile phase of methanol and water (e.g., 5:1 v/v).

-

Collect and monitor fractions by TLC or HPLC.

-

Combine the fractions containing purified this compound.[1]

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Partially purified this compound fractions

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

-

Dissolve the this compound-containing fraction from the previous step in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the preparative HPLC system.

-

Elute with an isocratic mobile phase of 75% aqueous methanol.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.[1]

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[2][3]

Caption: this compound's dual regulation of inflammatory pathways.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Sanggenon A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and potential anticancer effects. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes paramount. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Signaling Pathway Involvement

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been demonstrated to regulate the NF-κB and HO-1/Nrf2 signaling pathways. The diagram below illustrates the proposed mechanism of action.

Caption: this compound signaling pathway.

Analytical Methods for Quantification

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible technique for the quantification of flavonoids like this compound in plant extracts.

Data Presentation: HPLC-DAD Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of flavonoids from Morus alba using HPLC-DAD. These values can serve as a benchmark for the development of a specific method for this compound.

| Parameter | Steppogenin | Kuwanon G | Morusin |

| Linearity Range (µg/mL) | 5 - 200 | 5 - 200 | 5 - 200 |

| Correlation Coefficient (r²) | > 0.999 | > 0.9998 | > 0.9998 |

| LOD (µg/mL) | 0.018 | 0.69 | 0.35 |

| LOQ (µg/mL) | 0.061 | 2.10 | 1.07 |

| Intra-day Precision (RSD%) | < 2.27 | < 0.70 | < 0.70 |

| Inter-day Precision (RSD%) | < 1.65 | < 0.48 | < 0.48 |

| Accuracy (Recovery %) | 97.32 - 106.39 | 98.40 - 111.55 | 98.40 - 111.55 |

Experimental Protocol: HPLC-DAD Quantification

Caption: HPLC-DAD experimental workflow.

-

Sample Preparation:

-

Accurately weigh 1.0 g of powdered Morus alba root bark.

-

Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:

-

0-10 min, 20-40% A

-

10-25 min, 40-60% A

-

25-30 min, 60-80% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically around 266 nm).

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for the quantification of this compound in complex matrices like plasma or tissue homogenates.

Data Presentation: UPLC-MS/MS Method Validation Parameters

The following table provides representative validation parameters for a UPLC-MS/MS method for flavonoid quantification.

| Parameter | Representative Value |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.5 |

| Intra-day Precision (RSD%) | < 10 |

| Inter-day Precision (RSD%) | < 15 |

| Accuracy (Recovery %) | 85 - 115 |

| Matrix Effect (%) | 80 - 120 |

Experimental Protocol: UPLC-MS/MS Quantification

Caption: UPLC-MS/MS experimental workflow.

-

Sample Preparation (for plasma):

-

To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.

-

-

-

Standard Preparation:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Prepare calibration standards in a blank matrix (e.g., drug-free plasma) to account for matrix effects.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the quality and reproducibility of the generated data.

Application Notes and Protocols for LC-MS/MS Analysis of Sanggenon A in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon A is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. It has garnered significant interest in the scientific community due to its potential pharmacological activities. This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are intended to serve as a comprehensive guide for researchers in pharmacokinetics, drug metabolism, and clinical trial sample analysis.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (Purity ≥98%)

-

Internal Standard (IS): A structurally similar compound not present in the plasma matrix (e.g., another prenylated flavonoid like Kuwanon G, if available and validated).

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Acids: Formic acid (LC-MS grade).

-

Plasma: Blank plasma from the relevant species (e.g., human, rat, mouse), screened for interferences.

-

Other materials: Microcentrifuge tubes, pipettes, and a vortex mixer.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

-

Thawing: Allow frozen plasma samples to thaw completely at room temperature.

-

Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters for method development. Optimization will be necessary for specific instrumentation.

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Proposed Mass Spectrometric Conditions

| Parameter | Recommended Setting |

| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 437.2 (for [M+H]⁺ of this compound) |

| Product Ion (Q3) | To be determined empirically. Based on the fragmentation of similar prenylated flavonoids, potential product ions could result from the loss of the prenyl group (C4H8, 56 Da) or retro-Diels-Alder fragmentation. A starting point would be to scan for product ions in the range of m/z 100-400. |

| Internal Standard Transitions | To be determined based on the selected IS. |

| Collision Energy (CE) | To be optimized for maximizing the signal of the product ion. |

| Declustering Potential (DP) | To be optimized. |

| Ion Source Temperature | 500°C |

Note: The molecular weight of this compound is approximately 436.5 g/mol [1]. The protonated molecule [M+H]⁺ would have an m/z of approximately 437.2.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

-

Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. A typical range might be 1-1000 ng/mL. The curve should have a correlation coefficient (r²) of >0.99.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Recovery: Assess the extraction efficiency of this compound from plasma by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Investigate the stability of this compound in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Table 3: Example Method Validation Summary (Hypothetical Data)

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | >0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤15% | <8% |

| Inter-day Precision (%CV) | ≤15% | <10% |

| Intra-day Accuracy (%) | 85-115% | 92-105% |

| Inter-day Accuracy (%) | 85-115% | 90-108% |

| Recovery (%) | Consistent and reproducible | 85-95% |

| Matrix Effect (%) | Consistent and reproducible | 90-110% |

| Stability | % Deviation <15% | Stable |

Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Signaling Pathway of this compound

This compound has been reported to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Sanggenon A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sanggenon A, a natural flavonoid isolated from Morus alba, in cell culture experiments. This document outlines its mechanism of action, protocols for key assays, and expected quantitative outcomes.